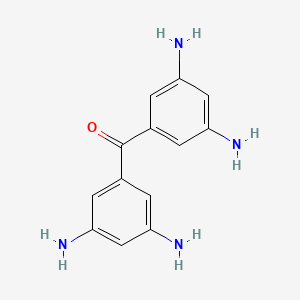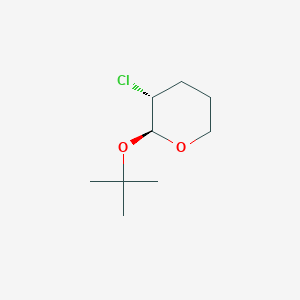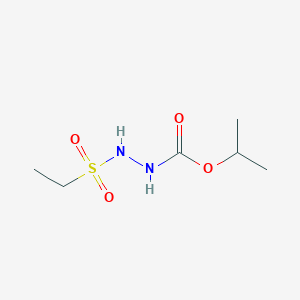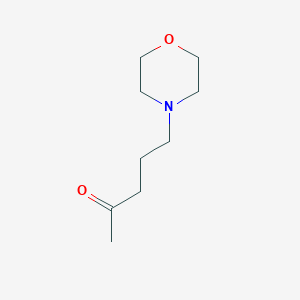
5-(Morpholin-4-yl)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Morpholin-4-yl)pentan-2-one is a chemical compound that features a morpholine ring attached to a pentanone chain. This compound is of interest due to its unique structure, which combines the properties of both morpholine and ketone functional groups. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-yl)pentan-2-one typically involves the reaction of morpholine with a suitable ketone precursor. One common method is the reaction of morpholine with 2-pentanone under acidic or basic conditions to form the desired product. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the specific conditions required .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as enzymatic processes. These methods can offer higher yields and greater specificity. For example, the reduction of 1-(4-fluorophenyl)-5-morpholin-4-yl-pentane-1,5-dione using suitable enzymes has been reported .
Análisis De Reacciones Químicas
Types of Reactions
5-(Morpholin-4-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the morpholine ring.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
5-(Morpholin-4-yl)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-(Morpholin-4-yl)pentan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Morpholin-4-yl)pentanoic acid
- 5-(Morpholin-4-yl)pentan-1-ol
- 5-(Morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile
Uniqueness
5-(Morpholin-4-yl)pentan-2-one is unique due to its combination of a morpholine ring and a ketone functional group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry. Its structure also imparts specific biological activities that can be leveraged in medicinal chemistry .
Propiedades
Número CAS |
59127-81-0 |
|---|---|
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
5-morpholin-4-ylpentan-2-one |
InChI |
InChI=1S/C9H17NO2/c1-9(11)3-2-4-10-5-7-12-8-6-10/h2-8H2,1H3 |
Clave InChI |
VLRKCDBFXWNQKN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



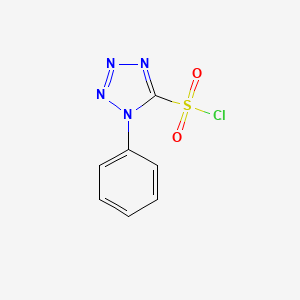

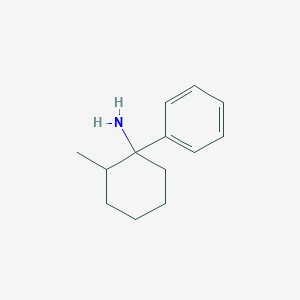
![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-](/img/structure/B14608341.png)
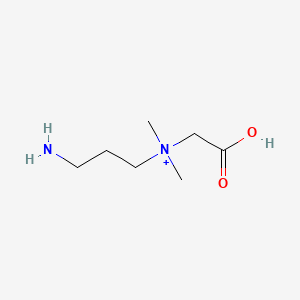
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
